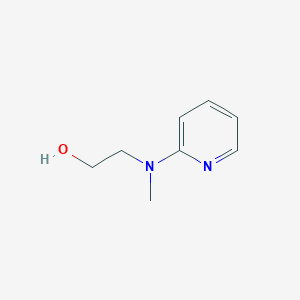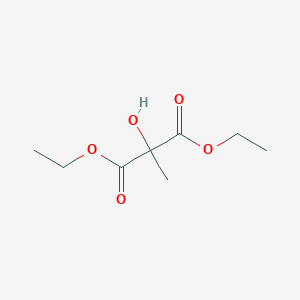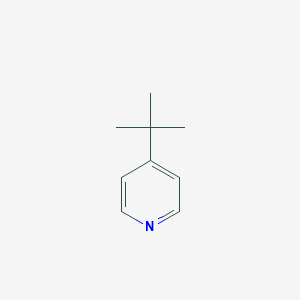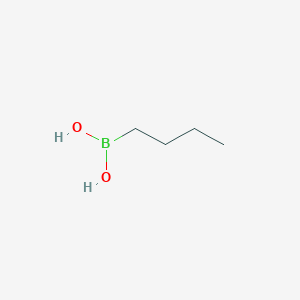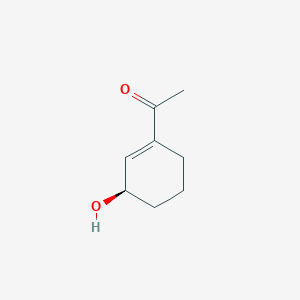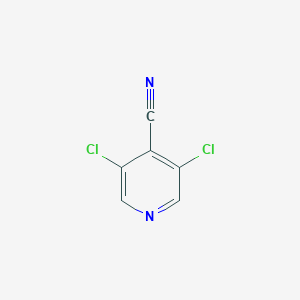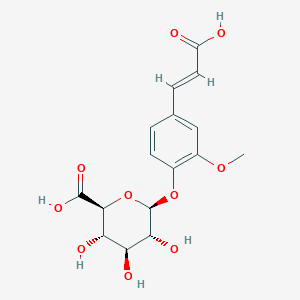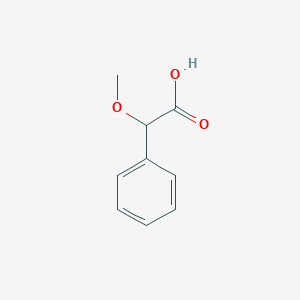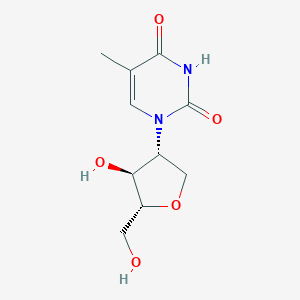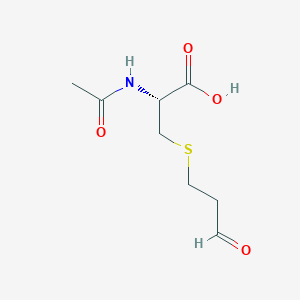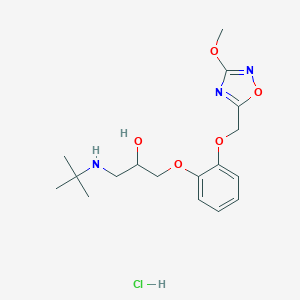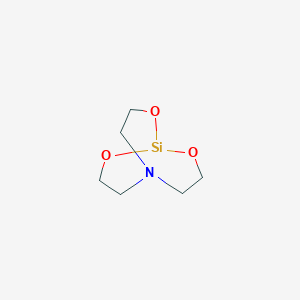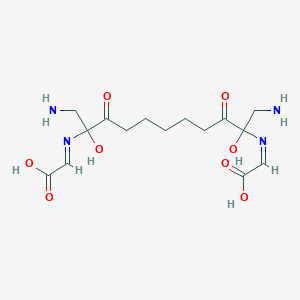
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine), also known as DTPA-bis(glycine), is a chelating agent that is widely used in scientific research. This compound has a high affinity for metal ions, especially heavy metal ions, and is commonly used to remove these ions from biological systems.
Mécanisme D'action
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) works by forming stable complexes with metal ions, which are then excreted from the body. The chelation process involves the formation of a coordinate bond between the metal ion and the chelating agent. The resulting complex is then eliminated from the body through urine or feces.
Effets Biochimiques Et Physiologiques
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) has been shown to have low toxicity and is generally well-tolerated by the body. It is rapidly excreted from the body and does not accumulate in tissues. However, it can cause some side effects, such as nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) is its high affinity for metal ions, which makes it an effective chelating agent. It is also water-soluble, which makes it easy to administer. However, it has some limitations, such as its low selectivity for specific metal ions and its inability to penetrate cell membranes.
Orientations Futures
There are several future directions for research on 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine). One area of focus is on developing more selective chelating agents that can target specific metal ions. Another area of research is on the use of 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) in the treatment of heavy metal poisoning and other diseases. Finally, there is a need for more studies on the long-term effects of 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) on the body.
Méthodes De Synthèse
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) can be synthesized by reacting DTPA dianhydride with glycine in the presence of a catalyst. The reaction results in the formation of a white crystalline powder that is soluble in water and has a molecular weight of 492.5 g/mol.
Applications De Recherche Scientifique
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) has a wide range of scientific research applications. It is commonly used as a chelating agent to remove heavy metal ions from biological systems, such as in the treatment of heavy metal poisoning. It is also used in the production of radiopharmaceuticals for diagnostic imaging and cancer therapy.
Propriétés
Numéro CAS |
143673-92-1 |
|---|---|
Nom du produit |
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine) |
Formule moléculaire |
C15H24N4O8 |
Poids moléculaire |
388.37 g/mol |
Nom IUPAC |
(2E)-2-[1,11-diamino-10-[(Z)-carboxymethylideneamino]-2,10-dihydroxy-3,9-dioxoundecan-2-yl]iminoacetic acid |
InChI |
InChI=1S/C15H24N4O8/c16-8-14(26,18-6-12(22)23)10(20)4-2-1-3-5-11(21)15(27,9-17)19-7-13(24)25/h6-7,26-27H,1-5,8-9,16-17H2,(H,22,23)(H,24,25)/b18-6-,19-7+ |
Clé InChI |
ZLDUGBDBIBRBKP-UHFFFAOYSA-N |
SMILES isomérique |
C(CCC(=O)C(CN)(/N=C/C(=O)O)O)CCC(=O)C(CN)(/N=C\C(=O)O)O |
SMILES |
C(CCC(=O)C(CN)(N=CC(=O)O)O)CCC(=O)C(CN)(N=CC(=O)O)O |
SMILES canonique |
C(CCC(=O)C(CN)(N=CC(=O)O)O)CCC(=O)C(CN)(N=CC(=O)O)O |
Synonymes |
(2Z)-2-[1,11-diamino-10-(carboxymethylideneamino)-2,10-dihydroxy-3,9-d ioxo-undecan-2-yl]iminoacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




